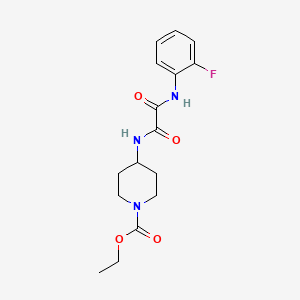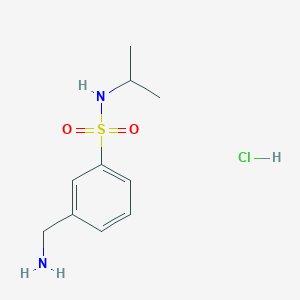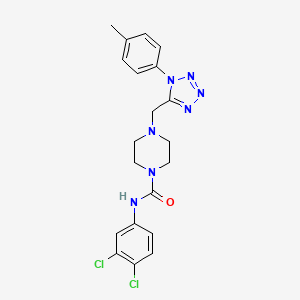
阿比西尼酮V 4'-甲基醚
描述
科学研究应用
抗惊厥和镇静作用
阿比西尼酮V 4'-甲基醚,源自Erythrina droogmansiana,因其抗惊厥特性而被研究。在一项研究中,发现它可以保护小鼠免受戊四氮唑、苦参碱和毛果芸香碱等多种试剂诱发的惊厥。这种黄酮类化合物显示出显着的抗惊厥特性,但没有表现出镇静作用,从而解释了Erythrina droogmansiana在传统医学中用于治疗癫痫的原因 (Talla 等人,2015)。
抗癌特性
阿比西尼酮V 4'-甲基醚也因其在癌症治疗中的潜力而被研究。它被评估了对小鼠乳腺组织的抗增殖作用,显示出抑制细胞生长和由7,12-二甲基苯并(a)蒽诱发的乳腺增生的能力。这表明阿比西尼酮V 4'-甲基醚可能具有抗肿瘤特性,并可能有助于癌症治疗的传统医学 (Tueche 等人,2018)。
合成和结构分析
阿比西尼酮V 4'-甲基醚的总合成及其结构分析一直是研究的主题。研究描述了一种合成这种和其他异戊二烯化黄酮类化合物的简便方法,提供了对它们的化学结构和进一步药物开发潜力的见解 (Zuo 等人,2012)。
在糖尿病和肥胖治疗中的作用
研究表明,阿比西尼酮V 4'-甲基醚对蛋白质酪氨酸磷酸酶-1B (PTP1B) 表现出抑制活性,PTP1B 是 2 型糖尿病和肥胖症的潜在治疗靶点。这突出了其在开发针对这些疾病的新治疗方法中的潜在作用 (Na 等人,2006)。
作用机制
AVME induces a significant increase in the percentage of MDA-MB-231 cells at G2/M and S phases of the cell cycle in a concentration-dependent manner . It also induces apoptosis in MDA-MB-231 cells, which is accompanied by the activation of caspase-3 and caspase-9 and downregulation of Bcl-2 and Bcl-XL proteins . Moreover, AVME suppresses cancer cell invasion by the inhibition of the metalloproteinase-9 activity .
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBMTRMMJXPTM-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346971 | |
| Record name | 4-Methylabyssinone V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201480-12-8 | |
| Record name | 4-Methylabyssinone V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the main biological activities reported for Abyssinone V-4' methyl ether?
A1: Abyssinone V-4' methyl ether (AVME), a prenylated flavanone found in Erythrina plants, exhibits a range of biological activities, including:
- Anti-cancer effects: AVME demonstrated antiproliferative activity against various cancer cell lines, including DU145 (prostate), PC3 (prostate), HepG2 (liver), and MCF-7 (breast) [, ]. In vivo studies using a mouse model of breast cancer showed that AVME reduced tumor incidence, weight, and volume, suggesting potential as an anti-tumor agent [].
- Estrogenic effects: AVME exhibits selective estrogen receptor modulator (SERM) activity, primarily impacting the vagina. Studies in ovariectomized rats revealed that AVME significantly increased vaginal epithelial height [, ].
- Anti-inflammatory activity: In vivo studies demonstrated that AVME possesses anti-inflammatory properties. It significantly inhibited carrageenan-induced paw edema and xylene-induced ear edema in rats and mice, respectively []. Additionally, AVME reduced granulomatous tissue formation in a cotton pellet-induced granuloma model in rats [].
- Anticonvulsant activity: Research suggests that AVME may have anticonvulsant properties. It protected mice against convulsions induced by pentylenetetrazol, picrotoxine, and pilocarpine in a dose-dependent manner [].
Q2: How does Abyssinone V-4' methyl ether exert its anti-cancer effects?
A2: Research suggests that AVME induces apoptosis (programmed cell death) in cancer cells through a mitochondrial-mediated pathway []. Specifically, AVME treatment leads to:
- Cell cycle arrest: AVME causes an accumulation of cells in the G2/M and S phases of the cell cycle, ultimately inhibiting cell division [].
- Caspase activation: AVME activates caspase-3 and caspase-9, key executioner enzymes involved in the apoptotic cascade [].
- Mitochondrial disruption: AVME treatment impacts the mitochondria, leading to changes in mitochondrial transmembrane potential and reactive oxygen species (ROS) levels [].
- Modulation of apoptosis-related proteins: AVME downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, further promoting apoptosis [].
- Suppression of invasion: AVME inhibits the activity of metalloproteinase-9, an enzyme involved in cancer cell invasion and metastasis [].
Q3: What is known about the structure-activity relationship (SAR) of Abyssinone V-4' methyl ether and its derivatives?
A3: While detailed SAR studies specifically on AVME are limited in the provided research, analysis of various prenylated (iso)flavonoids, including AVME, from the Erythrina genus against Staphylococcus aureus has revealed key structural features influencing antimicrobial activity []:
- Hydroxyl groups: Hydroxyl groups at specific positions (5 and 7 in ring A, and 4' in ring B) are associated with enhanced antimicrobial potency [].
Q4: Are there any known sources of Abyssinone V-4' methyl ether other than Erythrina droogmansiana?
A4: Yes, while initially isolated from Erythrina droogmansiana, AVME has also been identified in other Erythrina species, including:
- Erythrina lysistemon: AVME was identified as a major constituent of the stem bark ethyl acetate extract of this species [].
- Erythrina abyssinica: AVME was isolated as a minor flavanone from this African medicinal plant [].
Q5: What analytical methods are employed to characterize and quantify Abyssinone V-4' methyl ether?
A5: The isolation and structural elucidation of AVME commonly involve a combination of chromatographic and spectroscopic techniques.
- Chromatography: Various chromatographic methods, including classic column chromatography [] and high-performance liquid chromatography (HPLC) [], are used for the separation and purification of AVME from plant extracts.
- Spectroscopy: The structure of AVME is elucidated using a suite of spectroscopic methods, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)


![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2609823.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline](/img/structure/B2609829.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)
